molecular formula C18H22N6 B2572224 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380098-84-8

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B2572224
CAS No.: 2380098-84-8
M. Wt: 322.416
InChI Key: IXAJXJOBXJFZDK-UHFFFAOYSA-N
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Description

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a carbonitrile group and a piperazine ring linked to a tert-butylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps:

    Formation of the Pyrimidine Ring: The tert-butyl group is introduced into the pyrimidine ring through alkylation reactions. This step often involves the use of tert-butyl halides and a base such as potassium carbonate.

    Piperazine Ring Formation: The piperazine ring is synthesized separately, often starting from ethylenediamine and dihaloalkanes under reflux conditions.

    Coupling Reaction: The pyrimidine and piperazine rings are coupled using a nucleophilic substitution reaction, typically in the presence of a strong base like sodium hydride.

    Introduction of the Pyridine Ring: The final step involves the introduction of the pyridine ring with a carbonitrile group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Primary amines from the reduction of the carbonitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. The compound binds to these targets, modulating their activity and thereby influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
  • 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
  • 2-[4-(6-Propylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

Uniqueness

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain biological targets compared to its methyl, ethyl, or propyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-18(2,3)15-11-17(22-13-21-15)24-8-6-23(7-9-24)16-10-14(12-19)4-5-20-16/h4-5,10-11,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAJXJOBXJFZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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